(3-((tert-Butoxycarbonyl)amino)-5-cyanophenyl)boronic acid
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Overview
Description
(3-((tert-Butoxycarbonyl)amino)-5-cyanophenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a tert-butoxycarbonyl (Boc) protected amine and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((tert-Butoxycarbonyl)amino)-5-cyanophenyl)boronic acid typically involves the following steps:
Protection of the Amine Group: The amine group on the phenyl ring is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Introduction of the Boronic Acid Group: The boronic acid group is introduced via a borylation reaction, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling. This involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst and a base.
Introduction of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the phenyl ring is replaced by a cyano group using reagents like sodium cyanide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity while minimizing waste and production costs .
Chemical Reactions Analysis
Types of Reactions
(3-((tert-Butoxycarbonyl)amino)-5-cyanophenyl)boronic acid undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium perborate.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Trifluoroacetic acid, hydrochloric acid in methanol.
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted amines.
Scientific Research Applications
(3-((tert-Butoxycarbonyl)amino)-5-cyanophenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3-((tert-Butoxycarbonyl)amino)-5-cyanophenyl)boronic acid involves its ability to form reversible covalent bonds with various biological targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors that target serine proteases and other enzymes with active site nucleophiles . The Boc-protected amine can be deprotected to reveal a free amine, which can then participate in further biochemical interactions .
Comparison with Similar Compounds
Similar Compounds
- (3-((tert-Butoxycarbonyl)amino)phenyl)boronic acid
- (3-((tert-Butoxycarbonyl)(butyl)amino)phenyl)boronic acid
Uniqueness
(3-((tert-Butoxycarbonyl)amino)-5-cyanophenyl)boronic acid is unique due to the presence of both a cyano group and a Boc-protected amine on the phenyl ring. This combination of functional groups provides distinct reactivity and allows for diverse applications in synthesis and medicinal chemistry. The cyano group offers additional sites for chemical modification, while the Boc-protected amine ensures stability during synthetic transformations .
Properties
IUPAC Name |
[3-cyano-5-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BN2O4/c1-12(2,3)19-11(16)15-10-5-8(7-14)4-9(6-10)13(17)18/h4-6,17-18H,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYVSSAMTQGDTHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)NC(=O)OC(C)(C)C)C#N)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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